molecular formula C9H14N2O2 B052453 (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide CAS No. 118376-07-1

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide

Cat. No. B052453
M. Wt: 182.22 g/mol
InChI Key: QXJUJHJXHWICLH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. This compound is also known as 2-methylacryloyl-L-prolyl-L-phenylalanine amide or MAPPA, and it is a derivative of the naturally occurring amino acid proline.

Mechanism Of Action

The mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound may exert its biological effects through the modulation of various signaling pathways in the body, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Biochemical And Physiological Effects

Studies have shown that (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been shown to exhibit analgesic and antitumor properties in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound exhibits a range of biological activities, making it a useful tool for investigating various physiological processes. However, one limitation of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide. One area of interest is the development of novel drugs based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide and to investigate its potential applications in various disease states. Finally, research on the use of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide as a chiral auxiliary in organic synthesis may also be of interest.

Synthesis Methods

The synthesis of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide involves the reaction of proline with acryloyl chloride, followed by the addition of phenylalanine amide. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been investigated for its potential use as a chiral auxiliary in organic synthesis.

properties

CAS RN

118376-07-1

Product Name

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H14N2O2/c1-6(2)9(13)11-5-3-4-7(11)8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)/t7-/m0/s1

InChI Key

QXJUJHJXHWICLH-ZETCQYMHSA-N

Isomeric SMILES

CC(=C)C(=O)N1CCC[C@H]1C(=O)N

SMILES

CC(=C)C(=O)N1CCCC1C(=O)N

Canonical SMILES

CC(=C)C(=O)N1CCCC1C(=O)N

synonyms

2-Pyrrolidinecarboxamide,1-(2-methyl-1-oxo-2-propenyl)-,(S)-(9CI)

Origin of Product

United States

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